Yuanhuadin vs. Lead Compound Yuanhuacin: Superior Potency in Lung Cancer Cells
In a direct head-to-head assay against A549 human lung adenocarcinoma cells, yuanhuadine (YD) demonstrated an IC50 value of 0.7 nM at 72 h incubation [1]. Under comparable assay conditions, the class lead compound yuanhuacin (YC) exhibited an IC50 of 19 nM [2]. This represents an approximate 27-fold increase in potency for YD over YC.
| Evidence Dimension | Antiproliferative activity (IC50) against A549 human lung adenocarcinoma cells |
|---|---|
| Target Compound Data | 0.7 nM at 72 h |
| Comparator Or Baseline | Yuanhuacin (YC): 19 nM |
| Quantified Difference | ~27-fold greater potency for YD |
| Conditions | In vitro cytotoxicity assay; A549 human non-small cell lung cancer (NSCLC) cell line |
Why This Matters
For researchers focused on NSCLC, the ~27-fold increase in potency translates to a significantly lower compound requirement to achieve the same biological effect, reducing cost and potential off-target interactions.
- [1] Hong JY, Lee EJ, Kim EH, Chung HJ, Park HJ, Kang YJ, Lee SK. Abstract #1759: Inhibition of EGFR and cMet signaling pathway mediated by yuanhuadine, a natural diterpenoid, in human lung cancer cells. Cancer Res. 2009;69(9_Supplement):1759. doi:10.1158/0008-5472.CAN-09-1759 View Source
- [2] Bailly C. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview. Biomolecules. 2022;12(2):192. doi:10.3390/biom12020192 View Source
